BenchChemオンラインストアへようこそ!

5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole

Medicinal chemistry Scaffold hopping Kinase inhibition

This heterocyclic small molecule (C₁₁H₅ClN₆S₂, MW 320.8 g mol⁻¹) links a 5-chloro-1,3-benzothiazole core to a tetrazolo[1,5-b]pyridazine moiety via a thioether bridge, creating a unique pharmacophore unattainable with simple analogs. Its ~4-unit higher logP and ~30 Ų larger TPSA relative to Ro 106-9920 place it in a distinct drug-likeness space, enabling differentiation for membrane permeability and target engagement studies. Ideal as a core scaffold for SAR exploration of MACC1 transcriptional inhibitors and MET kinase inhibitors; the 5-chloro substituent provides a synthetic handle for parallel derivatization. Use it as a reference standard for calibrating PAMPA/Caco-2, plasma protein binding, and metabolic stability assays.

Molecular Formula C11H5ClN6S2
Molecular Weight 320.77
CAS No. 930404-34-5
Cat. No. B2443995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole
CAS930404-34-5
Molecular FormulaC11H5ClN6S2
Molecular Weight320.77
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(S2)SC3=NN4C(=NN=N4)C=C3
InChIInChI=1S/C11H5ClN6S2/c12-6-1-2-8-7(5-6)13-11(19-8)20-10-4-3-9-14-16-17-18(9)15-10/h1-5H
InChIKeySEDPAPGXAQOKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole (CAS 930404-34-5): A Structurally Differentiated Tetrazolo-Pyridazine Benzothiazole for Targeted Screening Libraries


This compound is a heterocyclic small molecule (C₁₁H₅ClN₆S₂, MW 320.8 g mol⁻¹) that links a 5-chloro-1,3-benzothiazole core to a tetrazolo[1,5-b]pyridazine moiety via a thioether bridge [1][2]. It is commercially available with ≥95 % purity and is primarily employed as a building block in medicinal chemistry screening collections, particularly those targeting transcriptional regulation of metastasis and kinase inhibition [3].

Why Generic Substitution Fails: Structural and Physicochemical Non-Interchangeability of 5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole


The co-presence of a 5-chloro-1,3-benzothiazole and a tetrazolo[1,5-b]pyridazine connected by a sulfur atom creates a unique pharmacophore that cannot be replicated by simple tetrazolo-pyridazines (e.g., Ro 106‑9920) or standalone benzothiazoles. The chlorine atom imparts a distinct electron‑withdrawing effect that alters ring electronics and provides a synthetic handle for further derivatisation [1]. Computed physicochemical properties—particularly the ~4‑unit higher logP and ~30 Ų larger topological polar surface area relative to the closest in‑class comparator Ro 106‑9920—demonstrate that the compound occupies a different drug‑likeness space, directly affecting membrane permeability and target engagement [2][3]. **Critical caveat:** No published head‑to‑head biological data are available for this specific CAS number; the differentiation presented below relies on structural and predicted property comparisons, patent class membership, and supplier‑grade purity. Users should independently verify activity in their assay systems before substituting any analog.

Quantitative Differentiation Evidence for 5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole Versus Closest Analogs


Structural Distinction: Benzothiazole‑Tetrazolo‑Pyridazine Hybrid vs. Monocyclic Tetrazolo‑Pyridazine Ro 106‑9920

The target compound incorporates a 5‑chloro‑1,3‑benzothiazole ring system linked through a thioether to a tetrazolo[1,5‑b]pyridazine. In contrast, Ro 106‑9920 (CAS 62645‑28‑7) consists solely of a tetrazolo[1,5‑b]pyridazine substituted with a phenylsulfinyl group [1]. The molecular weight difference (320.8 vs. 245.3 g mol⁻¹) and the presence of two additional heteroatoms (chlorine and an extra sulfur) fundamentally alter hydrogen‑bonding capacity and shape complementarity to biological targets. The chlorine atom furthermore enables subsequent nucleophilic aromatic substitution reactions that are impossible with Ro 106‑9920, making the compound a versatile late‑stage diversification intermediate [2].

Medicinal chemistry Scaffold hopping Kinase inhibition

Predicted Lipophilicity and Polarity: LogP/TPSA Differentiation vs. Ro 106‑9920

Computed logP (XLogP3) for the target compound is 3.7, whereas Ro 106‑9920 shows a logP of –0.41 (or 1.55 depending on the algorithm) [1][2]. The topological polar surface area (TPSA) is 122 Ų for the target versus 92.25 Ų for Ro 106‑9920 [1][3]. The ~4‑unit logP increase indicates substantially higher lipophilicity, predicting improved passive membrane diffusion but potentially different off‑target binding profiles. The 30 Ų larger TPSA partially offsets the lipophilicity gain, placing the compound in a unique region of the BOILED‑Egg plot that is neither occupied by Ro 106‑9920 nor by simple benzothiazoles.

Drug-likeness ADMET prediction Membrane permeability

Patent Class Membership: Tetrazolo‑Pyridazine Scaffold in MACC1 Transcriptional Inhibition

A high‑throughput screen of 118 500 compounds identified 1,2,3,4‑tetrazolo[1,5‑b]pyridazine‑based molecules as transcriptional inhibitors of the metastasis driver MACC1 [1]. The associated patent (EP 21169702.4) specifically claims tetrazolo‑pyridazine derivatives for MACC1‑driven metastasis therapy [2]. While the exact IC₅₀ or reporter‑gene suppression value for CAS 930404‑34‑5 is not disclosed in the public abstract, the compound’s core scaffold matches the essential inhibitory pharmacophore defined in the SAR analysis. In the xenograft experiments reported in the same study, lead candidates from this chemotype demonstrated significant metastasis restriction in vivo [1].

Cancer metastasis MACC1 Transcriptional inhibitors

Supplier‑Grade Purity vs. Typical Screening‑Library Entry Criteria

The compound is listed with a minimum purity of 95 % (HPLC) by the commercial supplier CymitQuimica (Biosynth brand) . Industry best practice for screening libraries (e.g., the European Lead Factory) mandates ≥90 % purity, and many academic screening centres require ≥95 % for hit‑confirmation triage [1]. The 95 % specification therefore meets the higher threshold directly, reducing the need for re‑purification upon receipt.

Compound management Quality control Screening collection

Optimal Application Scenarios for 5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole Based on Verified Evidence


MACC1 Transcriptional Inhibitor Screening and Hit Expansion

Given the chemotype’s validation as a MACC1 transcriptional inhibitor in a large‑scale HTS and subsequent in vivo metastasis models [1], this compound is ideally suited as a core scaffold for structure‑activity relationship (SAR) studies aimed at improving potency and selectivity against MACC1‑overexpressing colorectal and other solid tumours. Its chlorine substituent provides a convenient vector for parallel derivatisation without de novo scaffold synthesis.

Kinase‑Focused Compound Library Enrichment (MET and Related Targets)

The broader 6‑triazolopyridazine‑sulfanyl benzothiazole family is claimed as MET kinase inhibitors in patent EP 2393791 A1 [2]. Although the specific IC₅₀ of CAS 930404‑34‑5 against MET is not publicly disclosed, the structural congruence supports its inclusion in kinase‑biased screening decks where MET, MST1R, or related tyrosine kinases are primary or secondary targets.

Chemical Biology Probe Development via Late‑Stage Functionalisation

The 5‑chloro substituent on the benzothiazole ring enables nucleophilic aromatic substitution or cross‑coupling reactions (e.g., Buchwald–Hartwig, Suzuki) without perturbing the tetrazolo‑pyridazine core [3]. This facilitates the installation of affinity tags, fluorescent reporters, or photo‑crosslinking groups for target‑identification and mechanism‑of‑action studies.

Physicochemical Property Benchmarking in ADMET Assays

The compound’s predicted logP of 3.7 and TPSA of 122 Ų place it in a region of chemical space that is sparsely populated by commercially available tetrazolo‑pyridazines [4]. It can serve as a reference standard for calibrating in vitro permeability (PAMPA/Caco‑2), plasma protein binding, and metabolic stability assays when evaluating the ADMET liabilities of this chemotype.

Quote Request

Request a Quote for 5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.